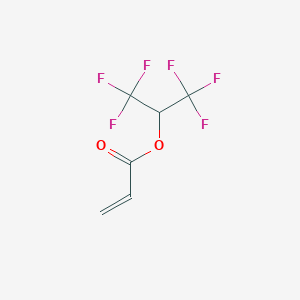

1,1,1,3,3,3-Hexafluoroisopropyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Fluorinated Polymers:

HFIA readily undergoes polymerization reactions, allowing scientists to synthesize various fluorinated polymers with tailored properties. These polymers possess unique characteristics like:

- High thermal and chemical stability: The presence of fluorine atoms strengthens the polymer backbone, making it resistant to high temperatures and harsh chemicals [].

- Low surface energy and water repellency: Fluorine atoms on the polymer surface create a water-repellent character, making them valuable for applications requiring water resistance, such as anti-fouling coatings [].

- Dielectric properties: The specific arrangement of fluorine atoms can influence the dielectric constant and loss tangent of the polymer, making them suitable for electronic applications like high-frequency circuit boards [].

By adjusting the reaction conditions and incorporating other monomers with HFIA, researchers can create fluorinated polymers with a wide range of properties for diverse research fields like material science, electronics, and surface science.

Fluorinated Surfactants and Lubricants:

HFIA can be used as a starting material for the synthesis of fluorinated surfactants and lubricants. These fluorinated compounds exhibit:

- Enhanced surface activity: Fluorine atoms on the molecule lower its surface tension, allowing it to effectively reduce the surface tension of liquids, making them valuable for applications like foaming agents and wetting agents [].

- Low friction and wear resistance: The fluorinated groups create a lubricating effect, reducing friction between surfaces and offering wear resistance, making them suitable for lubricants in demanding environments.

Researchers are exploring the use of HFIA-derived surfactants and lubricants in various applications, including oil recovery, fire-fighting foams, and high-performance tribology (the study of lubrication and wear).

Biomedical Applications:

Recent research suggests potential applications of HFIA in the biomedical field. Studies have explored its use in:

- Drug delivery systems: HFIA-based polymers are being investigated for their potential to encapsulate and deliver drugs due to their biocompatibility and controlled release properties.

- Dental materials: The water-repellent and antimicrobial properties of HFIA-containing polymers are being explored for developing dental adhesives and restorative materials.

1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a fluorinated monomer characterized by its unique structure and properties. Its linear formula is H2C=CHCO2CH(CF3)2, and it has a molecular weight of 222.09 g/mol. This compound is recognized for its clear, colorless liquid form and is categorized as a highly hydrophobic acrylate due to the presence of fluorine atoms. The compound's CAS number is 2160-89-6, and it is primarily used in various industrial applications including agrochemicals, pharmaceuticals, and dyes .

HFiPA is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is classified as a hazardous material and should be handled with appropriate safety precautions.

- Acute Toxicity: Studies suggest moderate to high acute toxicity upon inhalation, ingestion, or skin contact.

- Chronic Toxicity: Long-term effects are not fully established, but potential carcinogenicity and developmental toxicity cannot be ruled out.

1,1,1,3,3,3-Hexafluoroisopropyl acrylate can undergo typical acrylate polymerization reactions. It can react with other monomers to form copolymers through radical polymerization processes. The presence of the fluorinated group enhances the thermal stability and chemical resistance of the resulting polymers. Additionally, the compound can participate in Michael addition reactions due to the presence of its double bond, allowing for further functionalization .

There are several methods for synthesizing 1,1,1,3,3,3-Hexafluoroisopropyl acrylate:

- Fluorination of Isopropyl Acrylate: This method involves the direct fluorination of isopropyl acrylate using fluorinating agents.

- Esterification Reactions: The compound can be synthesized through esterification reactions involving hexafluoroacetone and acrylic acid.

- Radical Polymerization: This method produces the compound by polymerizing suitable precursors under radical conditions.

These synthesis methods allow for the production of high-purity 1,1,1,3,3,3-Hexafluoroisopropyl acrylate suitable for industrial applications .

1,1,1,3,3,3-Hexafluoroisopropyl acrylate finds applications in various fields:

- Agrochemicals: Used in formulations for pesticides and herbicides due to its chemical stability.

- Pharmaceuticals: Potential use in drug delivery systems owing to its hydrophobic properties.

- Dyes: Employed in producing fluorinated dyes that exhibit enhanced performance characteristics.

- Coatings: Utilized in coatings that require high resistance to solvents and chemicals .

Interaction studies involving 1,1,1,3,3,3-Hexafluoroisopropyl acrylate primarily focus on its compatibility with other materials. Its hydrophobic nature allows it to interact favorably with non-polar solvents and polymers. Additionally, studies suggest that when combined with other functional monomers in polymerization processes, it can enhance the mechanical properties and thermal stability of the resultant materials .

Several compounds share structural similarities with 1,1,1,3,3,3-Hexafluoroisopropyl acrylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trifluoroethyl acrylate | Contains trifluoromethyl group | Lower hydrophobicity compared to hexafluorinated compounds |

| Perfluorobutyl acrylate | Contains perfluorobutyl group | Exhibits high chemical resistance |

| Hexafluoropropylene oxide | Cyclic structure with fluorine | Different reactivity profile |

The uniqueness of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate lies in its specific combination of fluorinated groups and acrylate functionality which imparts distinct properties such as enhanced hydrophobicity and thermal stability compared to its analogs .

Molecular Structure and Formula

1,1,1,3,3,3-Hexafluoroisopropyl acrylate represents a fluorinated acrylate ester characterized by its distinctive molecular architecture incorporating six fluorine atoms within its isopropyl moiety [1] [2]. The compound exhibits the molecular formula C₆H₄F₆O₂, with a precisely determined molecular weight of 222.09 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry designation for this compound is 1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate [4] [5].

The structural framework of this molecule consists of an acrylate functional group esterified with 1,1,1,3,3,3-hexafluoroisopropanol [1] [3]. The acrylate portion contains the characteristic carbon-carbon double bond essential for polymerization reactions, while the hexafluoroisopropyl segment contributes unique physicochemical properties through its highly electronegative fluorine substituents [6]. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as FC(F)(F)C(OC(=O)C=C)C(F)(F)F [1] [7] [8].

The International Chemical Identifier for this compound is InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2, with the corresponding International Chemical Identifier Key designated as MNSWITGNWZSAMC-UHFFFAOYSA-N [1] [2] [8]. The Chemical Abstracts Service registry number 2160-89-6 serves as the primary identifier for this compound in chemical databases and literature [1] [2] [3].

| Chemical Identifier | Value | Reference |

|---|---|---|

| CAS Registry Number | 2160-89-6 | [1] [2] [3] |

| Molecular Formula | C₆H₄F₆O₂ | [1] [2] [3] |

| InChI | InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2 | [1] [2] [8] |

| InChI Key | MNSWITGNWZSAMC-UHFFFAOYSA-N | [1] [2] [8] |

| SMILES | FC(F)(F)C(OC(=O)C=C)C(F)(F)F | [1] [7] [8] |

| MDL Number | MFCD00040104 | [1] [3] [4] |

| PubChem CID | 75096 | [4] [5] |

| IUPAC Name | 1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate | [4] [5] |

Physical Properties

Physical State and Appearance

1,1,1,3,3,3-Hexafluoroisopropyl acrylate exists as a liquid under standard temperature and pressure conditions [9] [10]. The compound manifests as a colorless to almost colorless clear liquid, exhibiting high optical transparency characteristic of fluorinated organic compounds [9] [10]. This physical appearance remains consistent across various commercial preparations, with suppliers reporting minimal variation in the visual characteristics of pure samples [9] [10].

Boiling and Flash Points

The boiling point of 1,1,1,3,3,3-hexafluoroisopropyl acrylate demonstrates pressure-dependent variations typical of volatile organic compounds [3] [5] [9]. At standard atmospheric pressure of 760 millimeters of mercury, the compound exhibits a boiling point ranging from 81 to 84 degrees Celsius [3] [5]. Under reduced pressure conditions of 140 millimeters of mercury, the boiling point decreases significantly to 42 degrees Celsius [9] [10].

The flash point, representing the lowest temperature at which the compound can form an ignitable mixture with air, ranges from 10 to 17 degrees Celsius when measured using closed cup methodology [1] [8] [11]. This relatively low flash point classifies the compound as a flammable liquid requiring appropriate handling precautions [1] [8] [11]. The specific measurement of 10 degrees Celsius in closed cup testing represents the most commonly reported value in technical literature [1] [8] [11].

Density and Refractive Index

The density of 1,1,1,3,3,3-hexafluoroisopropyl acrylate at 25 degrees Celsius consistently measures 1.33 grams per milliliter across multiple independent determinations [1] [3] [8]. Some literature sources report slightly higher specific gravity values ranging from 1.33 to 1.37 when measured under standard conditions of 20 degrees Celsius relative to water at 20 degrees Celsius [9] [10].

The refractive index, measured at 20 degrees Celsius using the sodium D-line, exhibits values between 1.319 and 1.32 [1] [7] [8]. This optical property reflects the influence of the fluorinated substituents on the compound's interaction with electromagnetic radiation [1] [7] [8]. The precise refractive index measurement of 1.319 represents the most frequently cited value in analytical characterizations [1] [7] [8].

Vapor Pressure Characteristics

The vapor pressure of 1,1,1,3,3,3-hexafluoroisopropyl acrylate at 20 degrees Celsius measures 1.22 pounds per square inch [1] [7] [8]. Alternative measurements report vapor pressure values of 23.9 millimeters of mercury at 25 degrees Celsius [12]. These vapor pressure characteristics indicate moderate volatility, consistent with the compound's boiling point profile and flash point behavior [1] [7] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 222.09 g/mol | [1] [2] [3] |

| Density (25°C) | 1.33 g/mL | [1] [3] [8] |

| Boiling Point (760 mmHg) | 81-84°C | [3] [5] |

| Boiling Point (140 mmHg) | 42°C | [9] [10] |

| Flash Point (closed cup) | 10-17°C | [1] [8] [11] |

| Vapor Pressure (20°C) | 1.22 psi | [1] [7] [8] |

| Refractive Index (20°C) | 1.319-1.32 | [1] [7] [8] |

| Specific Gravity (20/20) | 1.33-1.37 | [9] [10] |

| Physical State | Liquid | [9] [10] |

| Appearance | Colorless to almost colorless clear liquid | [9] [10] |

| Solubility in Water | Insoluble | [5] |

Chemical Properties

Reactivity Profile

1,1,1,3,3,3-Hexafluoroisopropyl acrylate demonstrates characteristic reactivity patterns associated with both acrylate functional groups and fluorinated organic compounds [6]. The compound readily participates in free radical polymerization reactions, with the vinyl group serving as the reactive site for chain propagation [13]. Research investigations have documented successful nitroxide-mediated polymerization of hexafluoroisopropyl acrylate with various vinyl ethers, producing alternating copolymers with defined molecular architectures [13].

The hexafluoroisopropyl ester functionality exhibits enhanced reactivity compared to conventional alkyl esters due to the electron-withdrawing effects of the fluorine substituents [6]. Studies utilizing mild base catalysis have demonstrated that hexafluoroisopropyl esters undergo transesterification reactions at rates exceeding those of pentafluorophenyl esters under identical conditions [6]. The compound shows particular responsiveness to 1,8-diazabicycloundec-7-ene and 1,5,7-triazabicyclo[4.4.0]dec-5-ene as catalytic agents for ester exchange reactions [6].

Stability Parameters

The thermal stability of 1,1,1,3,3,3-hexafluoroisopropyl acrylate reflects the combined influence of the acrylate backbone and fluorinated substituents [14]. Fluorinated acrylate compounds generally exhibit enhanced thermal stability compared to their non-fluorinated analogs due to the high bond dissociation energy of carbon-fluorine bonds [14]. The presence of highly stable carbon-fluorine bonds substantially improves the chemical, thermal, and photochemical stability of the material [14].

Commercial formulations typically incorporate stabilizing agents such as 4-methoxyphenol or tert-butylcatechol to prevent unwanted polymerization during storage [5] [15]. These inhibitors function by scavenging free radicals that could initiate premature polymerization reactions [5] [15]. Storage recommendations specify maintenance at temperatures below 15 degrees Celsius in dark conditions to maximize shelf stability [9] [10].

Solubility Characteristics

1,1,1,3,3,3-Hexafluoroisopropyl acrylate exhibits insolubility in water, consistent with the hydrophobic nature imparted by the fluorinated alkyl substituents [5]. The compound demonstrates miscibility with organic solvents commonly employed in polymer synthesis and fluorinated organic chemistry [5]. Specialized solvents such as trifluoroethanol have been successfully utilized in controlled radical polymerization procedures involving this monomer [6].

The solubility profile reflects the amphiphilic character of the molecule, with the polar ester functionality providing limited interaction with polar solvents while the fluorinated segment dominates the overall solvation behavior [5]. This solubility pattern influences processing conditions and applications in polymer chemistry where selective dissolution characteristics are required [5].

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 1,1,1,3,3,3-hexafluoroisopropyl acrylate reveals characteristic resonances consistent with the acrylate and fluorinated isopropyl structural elements [16]. The vinyl protons of the acrylate group appear in the typical chemical shift range for α,β-unsaturated ester systems [16]. Specific chemical shift assignments have been documented at 6.667 parts per million, 6.277 parts per million, and 6.114 parts per million for the vinyl proton multipicity patterns [16].

The methine proton of the hexafluoroisopropyl group exhibits characteristic coupling patterns resulting from interactions with adjacent fluorine nuclei [16]. These coupling phenomena produce complex multipicity that serves as a diagnostic fingerprint for structural confirmation [16]. Integration ratios between vinyl and methine proton signals provide quantitative verification of molecular composition [16].

Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable structural information due to the high natural abundance and favorable nuclear properties of fluorine [17] [18]. The hexafluoroisopropyl substituent generates distinctive resonance patterns with chemical shifts characteristic of trifluoromethyl groups in similar chemical environments [17] [18]. Research applications have utilized fluorine-19 nuclear magnetic resonance as a quantitative analytical tool for monitoring esterification reactions involving hexafluoroisopropyl derivatives [17].

Carbon-13 nuclear magnetic resonance analysis provides comprehensive structural elucidation through identification of all carbon environments within the molecule [19]. The carbonyl carbon appears at chemical shifts typical of acrylate esters, while the fluorinated carbon centers exhibit characteristic patterns influenced by carbon-fluorine coupling [19]. The technique serves as a definitive method for structural confirmation and purity assessment [19].

Mass Spectrometry

Mass spectrometric analysis of 1,1,1,3,3,3-hexafluoroisopropyl acrylate employs electron ionization techniques to generate characteristic fragmentation patterns [16] [20]. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the calculated molecular weight [16] [20]. Fragmentation analysis reveals base peak intensity at mass-to-charge ratio 55, with additional significant fragments at ratios 69, 183, and 158 [16].

The fragmentation pattern reflects the preferential cleavage of specific chemical bonds under electron impact conditions [16]. Loss of fluorinated fragments produces characteristic mass differences that serve as diagnostic indicators for structural confirmation [16]. The mass spectral database maintained by the National Institute of Standards and Technology includes reference spectra for direct comparison with experimental results [20].

Detailed fragmentation analysis indicates relative abundances of 100.0% for the base peak at mass-to-charge ratio 55, with secondary peaks showing intensities of 17.9% at ratio 69 and 5.7% at ratio 183 [16]. These quantitative relationships provide reliable identification criteria for analytical applications [16].

Infrared Spectroscopy Analysis

Infrared spectroscopic analysis of 1,1,1,3,3,3-hexafluoroisopropyl acrylate reveals characteristic absorption bands corresponding to functional group vibrations [21] [22]. The carbonyl stretching frequency appears in the region typical of α,β-unsaturated esters, specifically between 1730 and 1715 wavenumbers [21]. This frequency range reflects the conjugation effects between the carbonyl group and the adjacent vinyl system [21].

The carbon-oxygen stretching vibrations manifest as multiple absorption bands in the region from 1300 to 1000 wavenumbers, consistent with ester functional group characteristics [21]. Carbon-fluorine stretching vibrations contribute additional spectroscopic features in characteristic frequency ranges associated with trifluoromethyl substituents [23] [24].

Vinyl carbon-hydrogen stretching modes appear at frequencies typical of acrylate double bonds, providing confirmation of the unsaturated character essential for polymerization reactivity [21] [22]. The combination of these spectroscopic features creates a distinctive infrared fingerprint suitable for quantitative analytical applications and structural verification [21] [22].

The industrial production of 1,1,1,3,3,3-hexafluoroisopropyl acrylate relies primarily on esterification reactions between hexafluoroisopropyl alcohol and acrylic acid derivatives. The most established industrial synthesis routes include the acid chloride method and the anhydride-mediated approach [1].

Acid Chloride Route

The conventional industrial synthesis employs acrylyl chloride as the acylating agent. This method involves the reaction of hexafluoroisopropyl alcohol with acrylyl chloride in the presence of pyridine, which serves both as catalyst and solvent [1]. The reaction proceeds according to the following stoichiometry:

The preferred molar ratio is approximately 1:1 (hexafluoroisopropyl alcohol to acrylyl chloride), although ratios ranging from 0.1 to 10 moles of alcohol per mole of acrylic reactant can be employed [1]. The reaction temperature is maintained between 70 to 100°C for approximately 5 hours [1].

Trifluoroacetic Anhydride-Mediated Synthesis

An alternative industrial route utilizes trifluoroacetic anhydride as an activating agent. This method offers several advantages including milder reaction conditions and higher yields [1]. The process involves three sequential steps:

- Formation of mixed anhydride between trifluoroacetic anhydride and acrylic acid at 0-10°C

- Addition of hexafluoroisopropyl alcohol at 10°C with temperature control to 25-30°C

- Final heating at 40°C for 2 hours

This route achieved a yield of 96 parts of product from 168 parts of starting alcohol, representing a significant improvement over conventional methods [1].

Industrial Process Optimization

Industrial synthesis incorporates several critical optimization parameters. Catalyst loading typically ranges from 1.0 to 200% by weight based on the hexafluoroisopropyl alcohol charge [1]. The choice of solvent system includes pyridine, quinoline, dimethylaniline, trifluoroacetic acid, decalin, and 1,1,2-trifluoro-1,2,2-trichloroethane [1].

Temperature control represents a critical factor in industrial production. Elevated temperatures facilitate the reaction but must not exceed limits that compromise product stability or catalyst integrity. The esterification reaction is endothermic, necessitating operation at the highest feasible temperature while maintaining product quality [2].

Laboratory Preparation Techniques

Laboratory synthesis of 1,1,1,3,3,3-hexafluoroisopropyl acrylate employs modified versions of industrial methods, adapted for smaller scale and enhanced analytical control.

Small-Scale Esterification Procedures

Laboratory preparation typically utilizes the acid chloride method with careful attention to reaction stoichiometry and product isolation. A representative procedure involves charging a cooled vessel with hexafluoroisopropyl alcohol (18.5 parts) followed by dropwise addition of methacrylyl chloride (10.5 parts) [1]. The mixture is agitated at room temperature for 0.5 hours, then refluxed for 12 hours [1].

Following the initial reaction period, pyridine (50 parts) is added as both catalyst and solvent, and the mixture is heated for 5 hours at temperatures ranging from 70 to 100°C [1]. Product isolation involves quenching the reaction mixture in cold water (approximately 5°C), followed by ether extraction [1].

Purification and Isolation Protocols

Laboratory purification protocols incorporate multiple washing steps to remove impurities and reaction byproducts. The ether extracts undergo sequential washing with dilute hydrochloric acid solution, followed by water washing to remove residual acid [1]. Neutralization with dilute sodium carbonate solution ensures complete acid removal [1].

Dehydration employs anhydrous sodium sulfate, followed by ether removal through distillation [1]. The crude product requires addition of polymerization inhibitor (p-tertiary-butyl catechol) before final purification by redistillation [1].

Alternative Laboratory Methods

Alternative laboratory approaches include the use of heterogeneous Brønsted acid catalysts for esterification reactions. Research has demonstrated the effectiveness of Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8 resins as catalysts for acrylic esterification reactions [2].

These heterogeneous systems offer advantages including ease of catalyst recovery, potential recyclability, and enhanced product purity compared to homogeneous counterparts. Optimal conditions require temperatures of 120°C, catalyst loading of 10% w/w, and controlled air flow for water removal [2].

Quality Control and Purity Assessment

Comprehensive quality control for 1,1,1,3,3,3-hexafluoroisopropyl acrylate encompasses multiple analytical techniques to ensure product specification compliance and batch-to-batch consistency.

Chromatographic Analysis

Gas chromatographic analysis represents the primary method for purity determination. Commercial specifications require minimum purity levels of 98.0% to 99.0% as determined by gas chromatography [3] [4]. The analysis utilizes appropriate column systems capable of resolving the target compound from potential impurities and reaction byproducts [3].

High-performance liquid chromatography provides complementary analytical capabilities, particularly for the simultaneous analysis of multiple acrylate monomers and precursors. Reverse-phase chromatographic systems using octadecylsilane columns with high water content mobile phases enable effective retention and separation [5].

Spectroscopic Characterization

Infrared spectroscopy serves as a critical identity confirmation tool. Characteristic absorption bands include carbonyl stretching at 5.7 microns, carbon-hydrogen bonds at 3.3 microns, and carbon-carbon double bonds at 6.1 microns [1]. These spectral features provide definitive structural confirmation and purity assessment [1].

Nuclear magnetic resonance spectroscopy, both proton and carbon-13, confirms structural integrity and detects potential impurities. Commercial specifications require NMR data to conform to expected structural patterns [3] [4]. The technique proves particularly valuable for detecting trace organic impurities that may not be resolved by chromatographic methods [6].

Physical Property Verification

Physical property measurements provide additional quality control parameters. Refractive index determinations at 20°C should fall within the range 1.317 to 1.321 [3] [4]. Density measurements at 25°C should conform to the specification of 1.33 g/mL [3] [4].

Boiling point verification ensures product purity and proper distillation during synthesis. The compound exhibits a boiling point of 84°C at atmospheric pressure, with reduced pressure distillation occurring at 40-40.5°C under 140 mmHg [1] [3]. Flash point determinations confirm safety parameters, with values typically ranging from 10 to 14°C [3] [7].

Elemental Analysis

Elemental analysis, particularly fluorine content determination, provides quantitative verification of molecular composition. Theoretical fluorine content calculates to 51.2%, with acceptable analytical results showing 52% fluorine content [1]. This analysis serves as a definitive confirmation of molecular identity and purity [1].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (91.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard